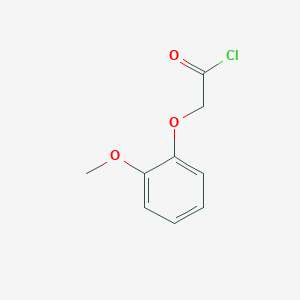

(2-Methoxy-phenoxy)-acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVRTVRGLRSWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389580 | |

| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-73-6 | |

| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Complex Organic Molecule Synthesis

Preparation of Functionalized Esters

(2-Methoxy-phenoxy)-acetyl chloride is utilized in the synthesis of functionalized esters through esterification reactions. This process involves reacting the acyl chloride with an alcohol. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of an ester and the elimination of hydrogen chloride.

The synthesis of phenoxyacetic acid esters, a class of compounds with applications as flavor compounds and in the manufacturing of insecticides and photosensitizers, often involves the activation of the corresponding carboxylic acid. jocpr.com While direct use of this compound is a straightforward approach, other methods employ activating agents like phosphonitrilic chloride to facilitate the esterification of phenoxyacetic acids with various phenols. jocpr.com The choice of method often depends on the specific substrate and desired reaction conditions.

The parent compound, (2-methoxyphenoxy)acetic acid, can undergo various esterification reactions, highlighting the versatility of this structural motif in synthetic organic chemistry. cymitquimica.com

Synthesis of Amide Derivatives

The reaction of this compound with primary or secondary amines yields N-substituted amide derivatives. This reaction follows a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org This initial addition is followed by the elimination of a chloride ion and a proton from the nitrogen, resulting in the formation of the amide bond. chemguide.co.uk

Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine reactant, to neutralize the hydrogen chloride byproduct. reddit.comstackexchange.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

The synthesis of amide derivatives is a cornerstone of medicinal chemistry and materials science. For example, the acylation of amines with various acyl chlorides, including those derived from complex carboxylic acids like ferulic acid, is a common strategy for creating novel compounds with potential biological activity. afjbs.com The general principle of reacting an acyl chloride with an amine to form an amide is a widely applied and fundamental transformation in organic synthesis. vedantu.comyoutube.com

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of (2-Methoxy-phenoxy)-acetyl chloride. Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on data from structurally similar compounds, the methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.81 ppm. The methylene (B1212753) protons (-CH₂-) of the acetyl chloride moiety, being adjacent to the oxygen and the carbonyl group, would likely resonate as a singlet further downfield. The aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern, typical for a disubstituted benzene ring, in the aromatic region of the spectrum (approximately 6.8-7.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl chloride group is expected to have a chemical shift in the range of 170-185 ppm. The carbon atoms of the aromatic ring will show signals between 110 and 160 ppm, with the carbon attached to the ether oxygen appearing at a higher chemical shift. The methoxy carbon will have a characteristic signal around 55-60 ppm, and the methylene carbon of the acetyl group will also have a distinct chemical shift.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Methoxy (-OCH₃) | ~3.81 | Singlet |

| Methylene (-CH₂-) | Downfield | Singlet |

| Aromatic (Ar-H) | ~6.8 - 7.5 | Multiplet |

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic (C-O) | Higher chemical shift in aromatic region |

| Aromatic (C-H, C-C) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | Distinct chemical shift |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the acid chloride carbonyl group (C=O) stretching vibration, typically in the region of 1770-1815 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ether linkage and aromatic C-H and C=C stretching and bending vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Acid Chloride (C=O stretch) | 1770 - 1815 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Weak |

| Ether (C-O stretch) | 1000 - 1300 | Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉ClO₃), the molecular weight is 200.62 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom and the cleavage of the bond between the carbonyl group and the adjacent methylene group.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 200 | Molecular Ion |

| [M+2]⁺ | 202 | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | 165 | Loss of Chlorine |

| [C₇H₇O₂]⁺ | 123 | Cleavage of C-C bond adjacent to carbonyl |

| [C₆H₅O]⁺ | 93 | Fragmentation of the phenoxy group |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound is expected to exhibit absorption bands in the ultraviolet region due to the presence of the substituted benzene ring. The exact wavelength of maximum absorbance (λmax) would be influenced by the methoxy and acetyl chloride substituents on the phenoxy ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary method for assessing the purity of non-volatile organic compounds. While a specific, validated HPLC method for this compound is not detailed in readily available literature, a reverse-phase HPLC method would be a suitable approach. A C18 column could be employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. The retention time of the compound would be a key parameter for its identification and quantification, and the peak area would be proportional to its concentration, allowing for accurate purity determination.

| Parameter | Typical Condition |

| Column | C18, Reverse-Phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (at λmax) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Table 5: General HPLC Parameters for the Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample mixture. For a reactive compound like this compound, derivatization is often necessary to improve its volatility and stability for GC analysis. nih.govrsc.orgjapsonline.com

Expected Fragmentation Pattern:

In the mass spectrometer, following electron ionization, this compound is expected to undergo fragmentation in a predictable manner. The resulting mass spectrum would likely exhibit a series of peaks corresponding to different charged fragments of the molecule.

A plausible fragmentation pathway would involve the initial loss of the chlorine atom, a common fragmentation for acyl chlorides, to form a stable acylium ion. ucalgary.cawikipedia.org Further fragmentation could occur through cleavage of the ether bond or fragmentation of the aromatic ring.

The presence of the methoxy group on the benzene ring is anticipated to influence the fragmentation pattern. youtube.com Aromatic compounds typically show a strong molecular ion peak due to their stability. libretexts.org The fragmentation of the benzene ring itself can lead to characteristic ions, such as the phenyl fragment. docbrown.info

Hypothetical GC-MS Data Table:

The following table presents a hypothetical summary of the major fragments that could be expected in the mass spectrum of this compound and their corresponding mass-to-charge ratios (m/z). This is based on the fragmentation patterns of similar compounds like phenoxyacetyl chloride. nih.govnist.gov

| Fragment Ion | Proposed Structure | Expected m/z | Relative Abundance |

| Molecular Ion | [C9H9ClO3]+ | 200 | Moderate |

| Acylium Ion | [C9H9O3]+ | 165 | High |

| Methoxyphenoxy Ion | [C7H7O2]+ | 123 | Moderate |

| Phenyl Ion | [C6H5]+ | 77 | Moderate |

This table is a representation of expected data based on chemical principles and analysis of related structures.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The arrangement of atoms in a crystal lattice causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Expected Structural Features:

Based on studies of similar aromatic compounds and anisole (B1667542) derivatives, the molecule is expected to have a largely planar geometry, particularly the benzene ring. unipa.it The methoxy group may be oriented either in the plane of the ring or slightly out of plane. nih.gov The acyl chloride group will have a specific orientation relative to the phenoxy part of the molecule.

The crystal packing would likely be influenced by weak intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The presence of the electronegative chlorine and oxygen atoms could lead to specific packing motifs.

Hypothetical Crystallographic Data Table:

The following table outlines the kind of data that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 95° |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C=O, C-Cl). | e.g., C=O ~1.19 Å, C-Cl ~1.79 Å |

| Bond Angles | The angles between adjacent bonds (e.g., O-C-C, C-C-Cl). | e.g., C-C-O ~109.5° |

| Dihedral Angles | The angle between two planes, indicating the conformation of the molecule. | e.g., Torsion angle of the C-O-C-C bond |

This table is a representation of expected data based on chemical principles and analysis of related structures.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in (2-Methoxy-phenoxy)-acetyl chloride and the electronic distribution within the molecule. Density Functional Theory (DFT) is a commonly employed method for such investigations, with hybrid functionals like B3LYP and B3PW91 often used in conjunction with various basis sets to achieve a balance between computational cost and accuracy.

For molecules containing the guaiacyl group, computational studies have successfully determined optimized molecular geometries, bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net These calculations would reveal the planar or near-planar nature of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and acetyl chloride substituents. The internal rotational barriers, such as the rotation around the C-O bonds, can also be calculated to identify the most stable conformers of the molecule.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Description | Method of Prediction |

| Molecular Formula | C9H9ClO3 | Standard Chemical Principles |

| Molecular Weight | 200.62 g/mol | Standard Chemical Principles |

| Optimized Geometry | Planar benzene ring with specific orientations of the methoxy and acetyl chloride groups. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Key Bond Lengths | C-Cl, C=O, C-O (ether), C-O (methoxy), aromatic C-C | DFT Calculations |

| Key Bond Angles | O=C-Cl, C-O-C (ether) | DFT Calculations |

This table presents predicted data based on computational studies of similar compounds.

Reaction Energetics and Transition State Modeling

Computational chemistry provides powerful tools to model the reaction pathways of this compound. This includes calculating the energy changes that occur during a chemical reaction and identifying the high-energy transition states that must be overcome for the reaction to proceed. Such studies are crucial for understanding the mechanisms of reactions involving the highly reactive acetyl chloride group, such as esterification or amidation.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be predicted using a variety of computational descriptors derived from quantum chemical calculations. The distribution of the electron density, for example, can indicate the most likely sites for nucleophilic or electrophilic attack.

Key reactivity indices include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the carbonyl carbon of the acetyl chloride group would be expected to be a significant site of positive potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attack.

Studies on various organic molecules, including those with functionalities similar to the guaiacyl group, have demonstrated the utility of these descriptors in understanding and predicting chemical behavior. acs.orgmdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, characteristic peaks for the C=O stretch of the acyl chloride, the C-O stretches of the ether and methoxy groups, and the aromatic C-H and C=C vibrations would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard, can be compared to experimental NMR data to confirm the molecular structure.

While no specific calculated spectra for this compound are available in the searched literature, the methodologies for these predictions are well-established and have been applied to a wide range of organic compounds. researchgate.net

Future Perspectives in 2 Methoxy Phenoxy Acetyl Chloride Research

Development of Sustainable Synthetic Methodologies

Traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present significant handling risks and generate hazardous byproducts. Future research will undoubtedly focus on greener alternatives for the synthesis of (2-Methoxy-phenoxy)-acetyl chloride from its parent carboxylic acid, (2-methoxyphenoxy)acetic acid.

The application of biocatalysis and photoredox catalysis offers promising avenues for sustainable chemical production. While specific research on this compound in these areas is still emerging, the principles from related transformations suggest high potential.

Biocatalysis: Enzymes, such as certain lipases or esterases, could potentially be engineered to catalyze the formation of activated esters of (2-methoxyphenoxy)acetic acid, which can serve as direct precursors or synthetic equivalents to the acyl chloride. This would occur in aqueous media under mild conditions, drastically reducing the environmental impact.

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel pathways for the synthesis and functionalization of this compound. For instance, it could facilitate radical-based reactions that are difficult to achieve with traditional methods, potentially allowing for direct C-H functionalization of the aromatic ring or novel coupling reactions under exceptionally mild conditions.

A key goal in green chemistry is the reduction of waste and the elimination of hazardous substances. For the production of this compound, this involves moving away from stoichiometric chlorinating agents. Future methodologies could include:

Catalytic Chlorination: Developing catalytic systems that use a benign chlorine source to convert the carboxylic acid to the acyl chloride would represent a significant advance.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can improve safety, enhance reaction control, and minimize solvent usage and waste streams compared to batch processing. purdue.edu The synthesis of the precursor, 2-(2-methoxyphenoxy)ethyl chloride, has been demonstrated using phase-transfer catalysis, which can minimize organic solvent use. chemicalbook.com

Exploration of Novel Reactivity and Catalytic Systems

Beyond its traditional role in acylation, future research can unlock new modes of reactivity for this compound. The development of advanced catalytic systems is central to this exploration. Copper-catalyzed multicomponent reactions, for example, have shown success in creating complex molecules like 1,2-amino ethers from alkenes and various oxygen sources. acs.org this compound or its derivatives could serve as a key building block in similar novel transformations, allowing for the rapid assembly of complex molecular architectures with high functional group tolerance. acs.org

The table below outlines potential areas for reactivity exploration.

| Research Area | Potential Reaction Type | Catalyst System | Expected Outcome |

| Multicomponent Reactions | Amino-etherification of Alkenes | Copper or Palladium Catalysis | Rapid synthesis of complex amine derivatives |

| Cross-Coupling | Decarbonylative Coupling | Nickel or Rhodium Catalysis | Formation of novel C-C or C-heteroatom bonds |

| Asymmetric Catalysis | Kinetic Resolution of Racemic Alcohols/Amines | Chiral Catalysts (e.g., DMAP derivatives) | Synthesis of enantioenriched esters and amides |

Integration with Automation and High-Throughput Experimentation

The fields of chemical synthesis and discovery are being revolutionized by automation and high-throughput experimentation (HTE). nih.gov These technologies allow researchers to perform and analyze hundreds of reactions in parallel, dramatically accelerating the pace of research.

For this compound, an automated synthesis platform could be employed to:

Optimize Reaction Conditions: Rapidly screen a wide array of solvents, bases, and catalysts to find the optimal conditions for its reactions with various nucleophiles. purdue.edu

Generate Compound Libraries: Utilize robotic systems to react this compound with a diverse set of alcohols, amines, and thiols, creating large libraries of ester, amide, and thioester derivatives for biological or materials screening. nih.gov This approach, often paired with techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the rapid identification of successful reaction conditions for scale-up. purdue.edu

Expansion into Materials Science and Supramolecular Chemistry

The unique structure of this compound, containing an aromatic ring, an ether linkage, and a reactive acyl chloride group, makes it an attractive candidate for applications in materials science and supramolecular chemistry.

Materials Science: It can serve as a monomer or a modifying agent for polymers. Its incorporation into polyester (B1180765) or polyamide backbones could impart specific properties such as thermal stability, altered solubility, or specific refractive indices. The phenoxy group offers a site for further functionalization, leading to advanced materials for optics or electronics.

Supramolecular Chemistry: Derivatives of this compound could be designed as components of supramolecular assemblies. The methoxy (B1213986) and carbonyl groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. This could lead to the development of novel gels, liquid crystals, or host-guest systems for sensing or molecular recognition applications.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (2-Methoxy-phenoxy)-acetyl chloride?

Answer:

The synthesis typically involves reacting the corresponding carboxylic acid, (2-Methoxy-phenoxy)-acetic acid, with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). A method analogous to acetyl chloride synthesis ( ) can be adapted:

Dissolve the acid in an anhydrous solvent (e.g., dichloromethane).

Add SOCl₂ dropwise under inert atmosphere (N₂/Ar), followed by catalytic DMF to accelerate the reaction.

Reflux at 40–50°C for 4–6 hours, then remove excess SOCl₂ under reduced pressure.

Purify via distillation or recrystallization.

Key considerations : Moisture exclusion is critical due to the compound’s hydrolytic instability .

Basic: How is the structure and purity of this compound validated experimentally?

Answer:

- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., methoxy protons at ~3.8 ppm, carbonyl carbon at ~170 ppm in ¹³C NMR) .

- FTIR : Detect C=O stretching (~1750 cm⁻¹) and C-O-C (ether) vibrations (~1250 cm⁻¹) .

- TLC/HPLC : Monitor reaction progress and purity using silica-gel plates or reverse-phase columns .

- Elemental Analysis : Verify stoichiometric ratios of C, H, Cl, and O .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Answer:

- Catalyst Screening : Test bases (e.g., K₂CO₃, pyridine) to neutralize HCl byproducts and drive the reaction forward, as seen in similar acyl chloride syntheses .

- Solvent Effects : Compare polar aprotic solvents (acetonitrile, DCM) for solubility and reaction efficiency .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions like hydrolysis, while higher temperatures (40–50°C) accelerate chlorination .

- Kinetic Studies : Use in-situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps .

Advanced: What strategies mitigate instability during storage and handling of this compound?

Answer:

- Moisture Control : Store under inert gas (Ar) in flame-sealed ampoules or desiccated containers .

- Low-Temperature Storage : Maintain at –20°C to slow hydrolysis .

- Stabilizers : Add molecular sieves (3Å) to scavenge trace water .

- Safety Protocols : Use PPE (nitrile gloves, chemical goggles) and fume hoods to prevent exposure to corrosive HCl vapors .

Advanced: How can computational modeling predict reactivity and degradation pathways of this compound?

Answer:

- DFT Calculations : Model electrophilic reactivity at the carbonyl carbon to predict acylation efficiency with nucleophiles (e.g., amines, alcohols) .

- QSPR Models : Correlate substituent effects (e.g., methoxy group) with hydrolysis rates in aqueous environments .

- MD Simulations : Simulate solvent interactions to optimize reaction media (e.g., acetonitrile vs. THF) .

Advanced: How are contradictory spectroscopic data resolved during characterization?

Answer:

- Multi-Technique Cross-Validation : Combine NMR, FTIR, and mass spectrometry to resolve ambiguities (e.g., distinguishing ester vs. acid byproducts) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to confirm peak assignments .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

Advanced: What mechanistic insights explain the compound’s reactivity in Baeyer-Villiger oxidations?

Answer:

- Electrophilic Activation : The electron-withdrawing acetyl chloride group enhances electrophilicity at the adjacent carbonyl, facilitating peracid-mediated oxidation (e.g., with peracetic acid) .

- Stereoelectronic Effects : The methoxy group’s electron-donating nature may influence regioselectivity in ketone formation .

- Kinetic Isotope Effects : Study deuterated analogs to probe hydrogen abstraction steps in the oxidation mechanism .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

- Acylation Reagent : Introduce the (2-Methoxy-phenoxy)-acetyl group into amines (to form amides) or alcohols (to form esters) .

- Polymer Chemistry : Synthesize functionalized monomers for specialty polymers (e.g., UV-stabilized coatings) .

- Pharmaceutical Intermediates : Prepare prodrugs or bioactive molecules (e.g., β-blocker analogs) via selective acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.